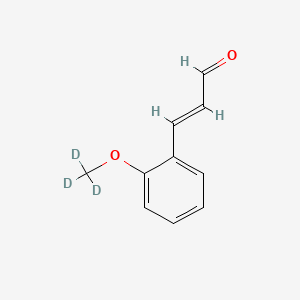
2-Methoxycinnamaldehyde-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycinnamaldehyde-d3 is a deuterated derivative of 2-Methoxycinnamaldehyde, a naturally occurring compound found in cinnamon. This compound is known for its various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxycinnamaldehyde-d3 can be synthesized through several methods. One common approach involves the condensation of deuterated salicylaldehyde with deuterated acetaldehyde under alkaline conditions. The reaction typically proceeds as follows:
Condensation Reaction: Deuterated salicylaldehyde reacts with deuterated acetaldehyde in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated salicylaldehyde and deuterated acetaldehyde are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxycinnamaldehyde-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methoxycinnamic acid-d3 using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride yields 2-Methoxycinnamyl alcohol-d3.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products
Oxidation: 2-Methoxycinnamic acid-d3.
Reduction: 2-Methoxycinnamyl alcohol-d3.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxycinnamaldehyde-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotopic label to study reaction mechanisms and metabolic pathways.
Biology: Investigated for its role in modulating biological processes, including apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new drugs and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of 2-Methoxycinnamaldehyde-d3 involves several molecular targets and pathways:
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death. It also interacts with bacterial DNA, inhibiting replication and transcription.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to mitochondrial membrane potential loss and cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
2-Methoxycinnamaldehyde-d3 is unique compared to other similar compounds due to its deuterated nature, which provides stability and allows for detailed metabolic studies. Similar compounds include:
2-Methoxycinnamaldehyde: The non-deuterated form with similar biological activities.
Cinnamaldehyde: A related compound found in cinnamon with strong antibacterial and antifungal properties.
4-Hydroxy-3-methoxycinnamaldehyde: Another derivative with potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
165.20 g/mol |
IUPAC-Name |
(E)-3-[2-(trideuteriomethoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+/i1D3 |
InChI-Schlüssel |
KKVZAVRSVHUSPL-UUNBUOPYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1/C=C/C=O |
Kanonische SMILES |
COC1=CC=CC=C1C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


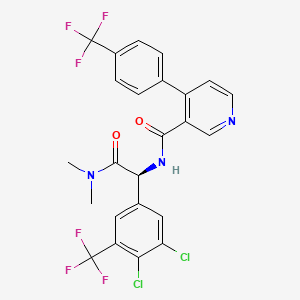
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)

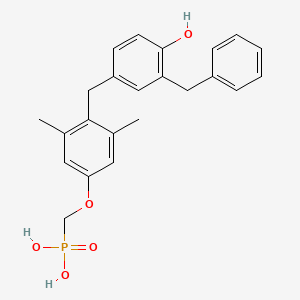
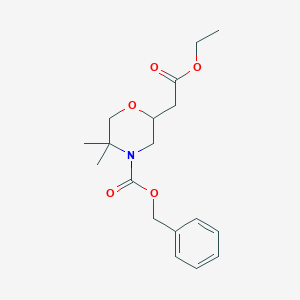
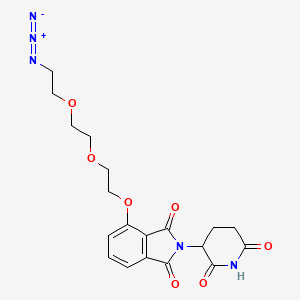
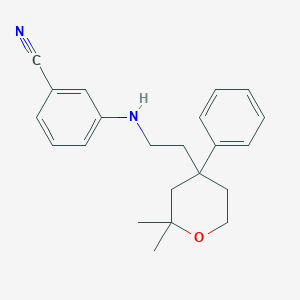
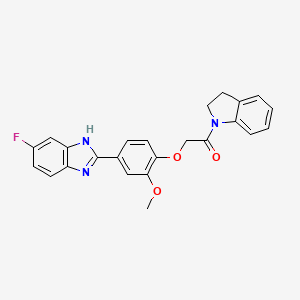

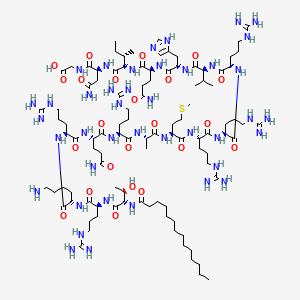
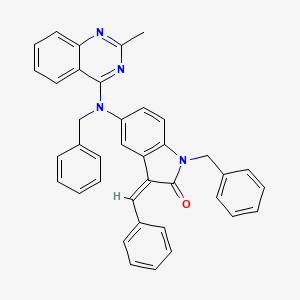
![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)

